

## In-Depth Technical Guide: GSK3179106, a Gut-Restricted RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3179106 |           |
| Cat. No.:            | B8067863   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

GSK3179106 is a potent, selective, and orally administered small molecule inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. Developed with a unique gut-restricted profile, it is under investigation as a novel therapeutic for irritable bowel syndrome (IBS). By targeting RET kinase in the enteric nervous system (ENS), GSK3179106 aims to modulate neuronal signaling pathways implicated in visceral hypersensitivity, a key contributor to abdominal pain in IBS. This technical guide provides a comprehensive overview of the preclinical and clinical data available for GSK3179106, including its mechanism of action, in vitro and in vivo pharmacology, and early-phase clinical findings. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate a deeper understanding of this first-in-class clinical candidate.

### Introduction

Irritable bowel syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, and altered bowel habits, affecting a significant portion of the global population.[1] The pathophysiology of IBS is complex and not fully understood, but visceral hypersensitivity, an increased sensitivity to stimuli in the gut, is a major contributing factor.[1] The enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract, plays a crucial role in regulating gut function and sensation.[1]



The rearranged during transfection (RET) receptor tyrosine kinase is a key signaling molecule in the development and maintenance of the ENS.[1][2] Activation of RET by its co-receptors and glial cell line-derived neurotrophic factor (GDNF) family ligands is essential for neuronal survival, proliferation, and differentiation. Overactivity of the RET signaling pathway in the adult gut is hypothesized to contribute to the neuronal plasticity and hyperinnervation associated with visceral hypersensitivity in IBS.

**GSK3179106** is a novel, potent, and selective RET kinase inhibitor designed to be gutrestricted, minimizing systemic exposure and potential off-target effects. This targeted approach offers a promising strategy for the treatment of IBS by specifically modulating the underlying neuronal mechanisms of visceral pain within the gastrointestinal tract.

### **Mechanism of Action**

**GSK3179106** acts as a competitive inhibitor of the ATP-binding site of the RET kinase domain. By blocking the phosphorylation and subsequent activation of RET, **GSK3179106** effectively downregulates the downstream signaling cascades that contribute to neuronal sensitization and hyper-excitability in the gut.

### **RET Signaling Pathway in the Enteric Nervous System**

The RET signaling pathway is initiated by the binding of a GDNF family ligand (GFL) to its specific GDNF family receptor alpha (GFRα) co-receptor. This ligand-co-receptor complex then recruits and activates the RET receptor tyrosine kinase, leading to autophosphorylation of specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for neuronal survival, growth, and plasticity.





Click to download full resolution via product page

Caption: Simplified RET signaling pathway and the inhibitory action of GSK3179106.

# Data Presentation In Vitro Potency and Selectivity

GSK3179106 demonstrates potent inhibition of RET kinase in biochemical and cellular assays.

| Target       | Assay Type             | Species | IC50 (nM) | Reference |
|--------------|------------------------|---------|-----------|-----------|
| RET          | Biochemical            | Human   | 0.3 - 0.4 |           |
| RET          | Biochemical            | Rat     | 0.2       | _         |
| RET          | Cellular (TT<br>cells) | Human   | 11 - 25.5 | _         |
| KDR (VEGFR2) | Biochemical            | Human   | 20.8      | _         |

**GSK3179106** exhibits good kinase selectivity. In a panel of over 300 recombinant kinases, only 26 were inhibited at a concentration of 1  $\mu$ M. Besides RET, chemoproteomics identified Discoidin Domain Receptor 1 (DDR1) and 2 (DDR2) as potential targets with comparable potency to RET.



### In Vivo Efficacy in Preclinical Models

The efficacy of **GSK3179106** in reducing visceral hypersensitivity has been demonstrated in various rat models of colonic hypersensitivity. Oral administration of **GSK3179106** at 10 mg/kg for 3.5 days (twice daily) significantly reduced the visceromotor response (VMR) to colorectal distension (CRD).

| Model                       | Inducing<br>Agent/Stress        | Effect on<br>Visceromotor<br>Response (VMR) | Reference    |
|-----------------------------|---------------------------------|---------------------------------------------|--------------|
| Acute Colonic<br>Irritation | Acetic Acid Enema               | Significant reduction                       |              |
| Post-inflammatory           | TNBS-induced colitis            | Attenuated response                         | _            |
| Adulthood Stress            | Water Avoidance<br>Stress (WAS) | Attenuated response                         | _            |
| Early Life Stress           | Maternal Separation             | Decreased response                          | <del>-</del> |
| Early Life Stress           | Limited Nesting                 | Decreased response                          |              |

### **Clinical Pharmacokinetics in Healthy Volunteers**

First-in-human studies (NCT02727283 and NCT02798991) in healthy volunteers have characterized the pharmacokinetic profile of **GSK3179106**.



| Dosing Regimen                                                       | Key Findings                                                                                                                                                                             | Reference |
|----------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Single Ascending Dose (10 mg - 800 mg, fasted)                       | Low bioavailability, less than dose-proportional exposure.                                                                                                                               |           |
| Single Dose with Food (100 mg)                                       | Significant food effect observed, increasing exposure.                                                                                                                                   |           |
| Repeat Dose (5 mg - 100 mg<br>QD; 100 mg & 200 mg BID,<br>with food) | Dose-dependent exposure up to 100 mg, but not dose-proportional. Accumulation observed with both QD and BID dosing. No significant difference in exposure between 100 mg and 200 mg BID. |           |

Note: Specific Cmax, Tmax, and AUC values from the clinical trials are not publicly available in the search results.

# Experimental Protocols In Vitro Assays

A typical biochemical kinase assay for RET inhibition would involve the following steps:

- Reagents: Recombinant human RET kinase, a suitable substrate (e.g., a synthetic peptide),
   ATP, and assay buffer.
- Procedure:
  - A solution of GSK3179106 at various concentrations is pre-incubated with the RET kinase in the assay buffer.
  - The kinase reaction is initiated by the addition of the substrate and ATP.
  - The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).



- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This
  can be done using various methods, such as radioisotope incorporation (32P-ATP),
  fluorescence-based detection (e.g., HTRF), or luminescence (e.g., Kinase-Glo®).
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

The anti-proliferative effect of **GSK3179106** on the RET-dependent TT human medullary thyroid carcinoma cell line can be assessed using an MTT assay.

- Cell Culture: TT cells are cultured in appropriate media and conditions.
- Procedure:
  - Cells are seeded in 96-well plates and allowed to adhere.
  - The cells are then treated with various concentrations of GSK3179106 or vehicle control.
  - After a specified incubation period (e.g., 8 days for TT cells), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
  - Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
  - The formazan crystals are solubilized with a detergent solution.
  - The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
  - Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

### In Vivo Models

This model is used to assess visceral pain by measuring the visceromotor response (VMR) to colorectal distension (CRD).

- Animals: Male Sprague-Dawley rats are typically used.
- Procedure:

### Foundational & Exploratory





- A mild colonic irritation is induced by a single intracolonic administration of a low concentration of acetic acid.
- After a recovery period, a balloon catheter is inserted into the colon.
- The balloon is distended to various pressures (e.g., 20, 40, 60 mmHg) in a graded manner.
- The VMR, which manifests as abdominal muscle contractions, is visually counted or measured via electromyography (EMG) of the abdominal muscles.
- **GSK3179106** or vehicle is administered orally prior to the CRD procedure.
- A reduction in the number of abdominal contractions at each distension pressure indicates an analgesic effect.





Click to download full resolution via product page

**Caption:** Workflow for the acetic acid-induced colonic hypersensitivity model.

### Conclusion

**GSK3179106** is a promising, first-in-class, gut-restricted RET kinase inhibitor with a well-defined mechanism of action and a compelling preclinical data package supporting its development for the treatment of IBS. Its potent and selective inhibition of RET kinase, coupled



with its efficacy in multiple rodent models of visceral hypersensitivity, highlights its potential to address the unmet need for effective and safe treatments for chronic abdominal pain in IBS. Early clinical data in healthy volunteers have demonstrated that **GSK3179106** is well-tolerated. Further clinical investigation is warranted to establish the efficacy and safety of **GSK3179106** in patients with IBS. This technical guide provides a solid foundation for researchers and clinicians interested in the ongoing development of this novel therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scispace.com [scispace.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: GSK3179106, a Gut-Restricted RET Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8067863#gsk3179106-gut-restricted-kinase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com